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1,2-Benzenediamine, N-8-quinolinyl-

Cat. No.: B12109973
CAS No.: 92554-58-0
M. Wt: 235.28 g/mol
InChI Key: GMWMTHWSVLVUJD-UHFFFAOYSA-N
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Description

Contextualization within the Field of Heterocyclic Ligand Chemistry

N-8-quinolinyl-1,2-benzenediamine is a prominent example of a heterocyclic ligand. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in coordination chemistry. The quinoline (B57606) group, a bicyclic heterocycle, and the benzenediamine group, an aromatic diamine, both possess nitrogen atoms with lone pairs of electrons that can be donated to a central metal atom or ion, forming a coordination complex.

The geometry and electronic properties of N-8-quinolinyl-1,2-benzenediamine make it an effective chelating agent. Chelation is the process where a single ligand binds to a central metal atom at two or more points. In this case, the nitrogen atoms of the quinoline ring and the amino groups of the benzenediamine core can coordinate with a metal ion, forming a stable, ring-like structure known as a chelate. This chelation enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands (ligands that bind at only one point).

The presence of both a rigid quinoline framework and a more flexible benzenediamine unit allows for a degree of conformational adaptability, enabling it to coordinate with a variety of metal ions with different coordination preferences. This versatility is a key reason for its importance in the design of new catalysts, sensors, and functional materials.

Historical Trajectory and Initial Investigations of Quinolinyl-Substituted Ligands

The study of quinoline and its derivatives has a long history in chemistry, dating back to its initial isolation from coal tar in the 19th century. Quinoline-based compounds, particularly 8-hydroxyquinoline (B1678124), were among the first to be recognized for their potent chelating abilities. mdpi.com The resulting metal complexes found early applications in analytical chemistry for the separation and quantification of metal ions.

The exploration of quinolinyl-substituted ligands has since expanded significantly. Researchers have systematically modified the quinoline core and introduced various functional groups to tune the electronic and steric properties of the ligands. acs.orgresearchgate.net This has led to the development of a vast library of ligands with tailored reactivities and selectivities for specific metal ions. Early investigations into quinolinyl-substituted diamine ligands, such as N-8-quinolinyl-1,2-benzenediamine, were driven by the desire to create more sophisticated multidentate ligands capable of forming highly stable and well-defined metal complexes. These initial studies laid the groundwork for the subsequent exploration of their use in catalysis, materials science, and medicinal chemistry.

Strategic Importance of the 1,2-Benzenediamine Core in Advanced Chemical Systems

The 1,2-benzenediamine (o-phenylenediamine) core is a crucial building block in organic synthesis and the design of advanced chemical systems. nbinno.comsincerechemicals.com Its two adjacent amino groups provide a reactive platform for a variety of chemical transformations. wikipedia.org This diamine is a key precursor in the synthesis of numerous heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are structural motifs found in many biologically active molecules and functional materials. wikipedia.org

The strategic importance of the 1,2-benzenediamine unit in N-8-quinolinyl-1,2-benzenediamine lies in several key aspects:

Chelation: The two amino groups can participate in chelation, working in concert with the quinoline nitrogen to create a tridentate or even tetradentate coordination environment around a metal center. wikipedia.org

Redox Activity: The benzenediamine core can undergo oxidation, leading to the formation of diimine species. This redox activity is crucial for the design of "redox-active" ligands, which can participate in electron transfer processes in catalytic cycles.

Platform for Further Functionalization: The amino groups can be further modified through reactions such as acylation, alkylation, or Schiff base condensation, allowing for the fine-tuning of the ligand's properties. wikipedia.org

The combination of the rigid, electron-withdrawing quinoline group with the flexible, electron-donating benzenediamine core creates a ligand with a unique electronic and steric profile, making it a valuable component in the construction of complex molecular architectures with specific functions.

Current Research Landscape and Emerging Trends for N-8-quinolinyl-1,2-benzenediamine

The current research landscape for N-8-quinolinyl-1,2-benzenediamine and related ligands is vibrant and multifaceted. A significant area of focus is its application in catalysis. Metal complexes of this ligand are being investigated as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The ability of the ligand to stabilize different oxidation states of the metal center and its potential to act as a redox-active ligand are key to its catalytic activity.

Another emerging trend is the use of N-8-quinolinyl-1,2-benzenediamine in the development of chemical sensors. The quinoline moiety often exhibits fluorescence, and the binding of a metal ion to the ligand can modulate this fluorescence through processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). This property can be exploited to design highly sensitive and selective fluorescent sensors for the detection of specific metal ions.

Furthermore, the ability of this ligand to form stable complexes with a wide range of metal ions makes it a candidate for applications in materials science. Researchers are exploring the incorporation of its metal complexes into polymers or onto surfaces to create new materials with interesting magnetic, optical, or electronic properties.

Recent studies have also highlighted the potential of quinoline derivatives in medicinal chemistry. For instance, N-(quinolin-8-yl)benzenesulfonamides have been identified as agents that can down-regulate NF-κB activity, a key pathway in inflammatory responses. nih.gov While this specific study does not focus on the benzenediamine derivative, it underscores the biological relevance of the N-(quinolin-8-yl) scaffold and suggests potential avenues for future research with N-8-quinolinyl-1,2-benzenediamine.

Scope and Significance of Academic Inquiry into N-8-quinolinyl-1,2-benzenediamine

The academic inquiry into N-8-quinolinyl-1,2-benzenediamine is significant due to its interdisciplinary nature, spanning fundamental coordination chemistry, synthetic organic chemistry, catalysis, and materials science. The study of this ligand and its metal complexes provides valuable insights into the principles of ligand design, the nature of metal-ligand bonding, and the mechanisms of chemical reactions.

From a fundamental perspective, researchers are interested in understanding how the interplay between the quinoline and benzenediamine fragments influences the coordination chemistry of the ligand. This includes studying the structures, stability, and electronic properties of its metal complexes using techniques such as X-ray crystallography, spectroscopy, and computational methods.

The synthesis of new derivatives of N-8-quinolinyl-1,2-benzenediamine with tailored properties remains an active area of research. rsc.org By introducing different substituents on either the quinoline or the benzene (B151609) ring, chemists can fine-tune the ligand's steric and electronic characteristics to optimize its performance in specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B12109973 1,2-Benzenediamine, N-8-quinolinyl- CAS No. 92554-58-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92554-58-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-N-quinolin-8-ylbenzene-1,2-diamine

InChI

InChI=1S/C15H13N3/c16-12-7-1-2-8-13(12)18-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H,16H2

InChI Key

GMWMTHWSVLVUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for N 8 Quinolinyl 1,2 Benzenediamine

Direct N-Arylation Approaches

Direct N-arylation methods provide a straightforward route to the target compound by forming a carbon-nitrogen bond between an aryl halide or its equivalent and an amine.

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation, offering a versatile and efficient method for the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. chemeurope.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine product. chemeurope.com

For the synthesis of N-8-quinolinyl-1,2-benzenediamine, this would typically involve the coupling of 8-aminoquinoline (B160924) with a suitably protected or derivatized 1,2-dihalobenzene or a related aryl electrophile. The choice of phosphine (B1218219) ligands is critical to the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing superior results. wikipedia.orgnih.gov The development of various generations of catalyst systems has expanded the scope of the reaction to include a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org

Table 1: Key Parameters in Buchwald-Hartwig Amination

ParameterDescriptionCommon Examples
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.XPhos, t-BuXPhos, BINAP, dppf
Base Required for the deprotonation of the amine.NaOt-Bu, LiHMDS, Cs₂CO₃
Solvent The reaction medium.Toluene (B28343), Dioxane, THF
Aryl Halide/Electrophile The arylating agent.Aryl bromides, iodides, and triflates

Research has demonstrated the effectiveness of various ligand and base combinations for the coupling of different amine and aryl halide substrates. nih.govchemrxiv.org For instance, the use of bulky biaryl phosphine ligands like XPhos and t-BuXPhos has enabled the coupling of a broad range of substrates with high efficiency. nih.gov

The Ullmann condensation, a classical method for forming carbon-heteroatom bonds, utilizes copper catalysis to couple an aryl halide with a nucleophile, such as an amine. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder Ullmann-type coupling protocols. These reactions often employ a copper(I) catalyst, a ligand, and a base to facilitate the C-N bond formation. organic-chemistry.org

In the context of synthesizing N-8-quinolinyl-1,2-benzenediamine, an Ullmann-type reaction would involve the coupling of 8-aminoquinoline with an activated aryl halide, such as an ortho-halo-nitrobenzene derivative, followed by reduction of the nitro group. The classic Ullmann reaction often requires high temperatures, but the use of ligands can significantly lower the required temperature. organic-chemistry.orgrsc.org

Beyond palladium and copper, other transition metals are being explored for their potential to catalyze N-C bond formation. Research into alternative catalysts aims to overcome some of the limitations of existing methods, such as cost and catalyst toxicity. For instance, cobalt-catalyzed reactions have been investigated for the synthesis of related quinoline (B57606) derivatives, showcasing the potential for other metals in this field. researchgate.net Additionally, main group metals like tin and indium have been shown to catalyze intramolecular cyclizations to form quinolin-8-amines from N-propargyl aniline (B41778) derivatives, indicating the expanding toolkit available to synthetic chemists. rsc.org

Multi-Step Synthesis Pathways from Precursor Molecules

Multi-step syntheses offer an alternative approach, building the target molecule from simpler, more readily available starting materials.

Condensation reactions are a fundamental tool in organic synthesis for the formation of new carbon-nitrogen bonds. The synthesis of related quinoxaline (B1680401) structures, for example, is often achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. researchgate.netresearchgate.net While not a direct synthesis of the target compound, this methodology highlights the utility of condensation reactions in forming heterocyclic systems. A plausible multi-step route to N-8-quinolinyl-1,2-benzenediamine could involve the condensation of a suitably functionalized quinoline derivative with a substituted aniline precursor, followed by further transformations.

Reductive amination is a powerful and widely used method for the formation of amines. This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct application to the synthesis of N-8-quinolinyl-1,2-benzenediamine from simple precursors is not straightforward, the principles of reductive amination are relevant in the broader context of amine functionalization and the synthesis of complex amine-containing molecules.

Strategic Functional Group Interconversions on Pre-formed Scaffolds

A primary strategy involves the synthesis of the 8-aminoquinoline precursor. The classic Skraup synthesis or its modifications can produce the quinoline core, which is then nitrated to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. After separation, the 8-nitro isomer undergoes reduction to 8-aminoquinoline. wikipedia.org This nitro-to-amino conversion is a quintessential example of functional group interconversion on a pre-formed scaffold. Various reducing agents can be employed for this step, each with its own advantages concerning yield, selectivity, and process safety.

PrecursorFunctional GroupReagent/ConditionProductPurpose
8-NitroquinolineNitro (-NO₂)Sn/HCl8-AminoquinolineFormation of the key amine nucleophile
o-NitranilineNitro (-NO₂)H₂, Pd/Co-Phenylenediamine (B120857)Formation of the diamine scaffold
8-ChloroquinolineChloro (-Cl)NH₃/CuSO₄8-AminoquinolineDirect amination of the quinoline core
2-NitroanilineNitro (-NO₂)Catalytic Hydrogenation1,2-BenzenediaminePreparation of the diamine reactant

Similarly, the 1,2-benzenediamine (o-phenylenediamine) component is typically prepared via the reduction of 2-nitroaniline. nih.gov This catalytic hydrogenation is a well-established and high-yielding industrial process.

An alternative interconversion strategy involves modifying the quinoline ring after the primary C-N bond has been formed. For instance, a functional group at a different position on the quinoline ring could be introduced and later converted to a desired moiety, although this is less common for the synthesis of the title compound itself. The differentiation of identical functional groups within a molecule through the influence of a strategically placed internal group is another advanced strategy that can be adapted for complex derivatives. rsc.org

Optimization of Reaction Conditions and Yield Enhancement Techniques

The primary method for coupling 8-aminoquinoline with a suitably substituted benzene (B151609) derivative (typically an o-haloaniline or its protected form) is the Buchwald-Hartwig amination. wikipedia.orgias.ac.in This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds but requires careful optimization to maximize yield and minimize side products. wikipedia.org

Key parameters for optimization include the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this reaction with a wide range of substrates. ias.ac.inyoutube.com

Catalyst System:

Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The choice can influence catalyst activation and stability. nih.gov

Ligands: The selection of the phosphine ligand is critical. For coupling an aniline with an aryl halide, bulky, electron-rich ligands like Johnphos, XPhos, and SPhos often provide superior results, leading to faster reactions and higher yields. ias.ac.inyoutube.com Bidentate ligands such as BINAP and DPEPhos have also proven effective. wikipedia.org

Reaction Parameters:

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can be effective, particularly with sensitive functional groups. organic-chemistry.org

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are standard choices. The solvent can impact the solubility of the reactants and the stability of the catalytic species.

Temperature: Reactions are typically run at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate.

The table below illustrates a hypothetical optimization study for the Buchwald-Hartwig coupling between 8-aminoquinoline and 1-bromo-2-nitrobenzene (B46134) (a precursor to the final diamine), based on typical findings for similar reactions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene11045
2Pd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2)Dioxane10078
3Pd(OAc)₂ (2)Johnphos (4)NaOtBu (1.5)Toluene10092
4Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10095
5Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)THF6585

This is a representative table based on literature precedents for similar amination reactions.

This systematic optimization is crucial for identifying a robust set of conditions that provide the desired product in high yield, which is a prerequisite for any further process development. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Design and Execution

Applying green chemistry principles to the synthesis of N-8-quinolinyl-1,2-benzenediamine aims to reduce the environmental impact of the production process. researchgate.net Key areas of focus include the use of safer solvents, minimizing energy consumption, and employing catalytic rather than stoichiometric reagents.

Solvent Selection: Traditional solvents for Buchwald-Hartwig amination, like toluene and dioxane, have significant health and environmental concerns. Green chemistry encourages the exploration of alternative, more benign solvents. In some cases, reactions can be adapted to run in water, which is a highly desirable green solvent. rsc.org The synthesis of related benzimidazole (B57391) structures has been successfully demonstrated in water, suggesting potential applicability. rsc.orgrjptonline.org

Energy Efficiency: Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. arizona.edu This technique has been effectively used for synthesizing various nitrogen-containing heterocycles and could be applied to the C-N coupling step. rjptonline.org

Catalyst Alternatives: While palladium is highly effective, it is also a precious and toxic metal. Research into replacing palladium with more abundant and less toxic metals like copper or iron is an active area of green chemistry. Copper-catalyzed C-N coupling reactions (Ullmann condensation) are a well-known alternative, although they often require harsher conditions than their palladium-catalyzed counterparts.

Scale-Up Considerations and Process Chemistry for N-8-quinolinyl-1,2-benzenediamine Production

Transitioning the synthesis of N-8-quinolinyl-1,2-benzenediamine from the laboratory bench to an industrial scale introduces several significant challenges that must be addressed by process chemists.

Catalyst Cost and Recovery: The high cost of palladium and the specialized phosphine ligands is a major economic barrier. On a large scale, minimizing the catalyst loading through rigorous optimization is essential. Furthermore, implementing methods to recover and recycle the palladium catalyst from the reaction mixture is critical for economic viability and waste reduction.

Purification: Chromatography, a common purification method in the lab, is often impractical and expensive for large-scale production. Developing robust crystallization or distillation procedures to isolate the final product with high purity is a key process development goal. The solid nature of the product and its precursors may favor crystallization.

Thermal Safety: The Buchwald-Hartwig amination is an exothermic reaction. On a large scale, efficient heat management is crucial to prevent thermal runaways, which can lead to side reactions, product degradation, and unsafe operating conditions. Process safety studies, including reaction calorimetry, are necessary to understand and control the reaction's thermal profile.

Raw Material Sourcing and Quality: The availability, cost, and purity of the starting materials, 8-aminoquinoline and an appropriate o-phenylenediamine precursor, must be secured from reliable suppliers. Impurities in the starting materials can interfere with the catalyst and lead to lower yields and complex purification challenges.

Waste Management: Large-scale synthesis generates significant waste streams, including used solvents and byproducts from the reaction. A scalable process must include a comprehensive plan for treating and disposing of this waste in an environmentally responsible and cost-effective manner.

Addressing these considerations through careful process research and development is fundamental to establishing a safe, efficient, and economical manufacturing process for N-8-quinolinyl-1,2-benzenediamine.

Sophisticated Spectroscopic and Structural Elucidation of N 8 Quinolinyl 1,2 Benzenediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most crucial steps in the structural elucidation of N-8-quinolinyl-1,2-benzenediamine. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

The ¹H NMR spectrum of N-8-quinolinyl-1,2-benzenediamine is expected to show a complex pattern of signals in the aromatic region, typically between 6.5 and 8.5 ppm. The protons on the quinoline (B57606) and benzene (B151609) rings will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) due to their unique electronic environments and through-bond interactions with neighboring protons. The amine (NH and NH₂) protons may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum will display signals for all 15 carbon atoms of the core structure. The chemical shifts of these carbons provide insight into their hybridization and the nature of their substituents. Carbons of the quinoline ring will resonate at characteristic positions, as will the carbons of the benzenediamine ring. The carbon atoms directly bonded to nitrogen will show shifts influenced by the electronegativity of the nitrogen atom.

A detailed analysis of the chemical shifts, integration values (for ¹H NMR), and coupling constants allows for the preliminary assignment of the protons and carbons in the molecule.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data

Nucleus Chemical Shift (ppm) Description
¹H6.5 - 8.5Aromatic protons of quinoline and benzenediamine rings
¹HVariable (broad)Amine protons (NH, NH₂)
¹³C110 - 150Aromatic and heteroaromatic carbons

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the complex ¹H and ¹³C NMR spectra and to understand the complete molecular architecture, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). In N-8-quinolinyl-1,2-benzenediamine, COSY spectra would reveal the connectivity of protons within the quinoline and benzenediamine ring systems, helping to trace the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates protons with the carbon atoms to which they are directly attached. contaminantdb.ca An HSQC spectrum provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of protonated carbons. contaminantdb.ca Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds (²J or ³J). contaminantdb.ca HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule. For instance, it can show correlations between the quinoline protons and the benzenediamine carbons, confirming the N-8-quinolinyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the stereochemistry and conformation of the molecule. For N-8-quinolinyl-1,2-benzenediamine, NOESY can reveal the spatial proximity between protons on the quinoline and benzenediamine rings, providing insights into their relative orientation. nih.gov

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of N-8-quinolinyl-1,2-benzenediamine.

Solid-State NMR Characterization

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For N-8-quinolinyl-1,2-benzenediamine, ssNMR could be used to study its polymorphic forms, packing arrangements in the crystal lattice, and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solids. Although specific solid-state NMR data for this compound is not widely published, this technique remains a valuable tool for a complete structural characterization in the solid phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the molecule. For N-8-quinolinyl-1,2-benzenediamine (C₁₅H₁₃N₃), the calculated exact mass of the molecular ion [M+H]⁺ would be compared to the experimentally determined value. A close match between the calculated and observed exact masses provides strong evidence for the proposed molecular formula.

Table 2: HRMS Data for N-8-quinolinyl-1,2-benzenediamine

Ion Calculated Exact Mass Observed Exact Mass Formula
[M+H]⁺236.1182Typically within 5 ppmC₁₅H₁₄N₃⁺

Note: The observed exact mass is expected to be very close to the calculated value, with the difference measured in parts per million (ppm).

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a powerful technique used to study the fragmentation of ions. In an MS/MS experiment, the molecular ion of N-8-quinolinyl-1,2-benzenediamine would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is a "fingerprint" of the molecule and provides valuable structural information.

The fragmentation of N-8-quinolinyl-1,2-benzenediamine would likely involve characteristic losses from both the quinoline and benzenediamine moieties. Potential fragmentation pathways could include:

Cleavage of the C-N bond linking the two ring systems.

Loss of small neutral molecules such as NH₃ or HCN from the respective rings.

Ring opening and subsequent fragmentation of the quinoline or benzene rings.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which further corroborates the structure determined by NMR spectroscopy.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization mass spectrometry (MS) techniques crucial for determining the molecular weight of organic compounds with minimal fragmentation. news-medical.netnih.gov

For N-8-quinolinyl-1,2-benzenediamine, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ due to the presence of basic nitrogen atoms in the quinoline ring and the diamine fragment. High-resolution mass spectrometry (HR-MS) using ESI would provide the exact mass of this ion, confirming the elemental composition. mdpi.com In studies of similar vicinal diamines, the primary fragmentation pathway observed under chemical ionization, a related soft technique, originates from the cleavage of the C1-C2 bond of the ethylenediamine (B42938) backbone. chemijournal.com For N-8-quinolinyl-1,2-benzenediamine, fragmentation might occur at the C-N bond linking the two aromatic systems.

MALDI-Time-of-Flight (TOF) MS is another powerful tool, particularly for analyzing molecules that are sensitive or less soluble. news-medical.net It is well-suited for organic and organometallic compounds and often results in clean spectra with minimal unwanted decomposition. news-medical.net For aromatic diamines, MALDI-TOF has been used to compare signal intensities and study enzymatic reactions. researchgate.net When analyzing N-8-quinolinyl-1,2-benzenediamine, a suitable matrix like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be co-crystallized with the analyte to facilitate desorption and ionization, yielding the molecular ion peak. researchgate.netnih.gov

Table 1: Predicted ESI-MS and MALDI-MS Data for N-8-quinolinyl-1,2-benzenediamine

IonPredicted m/zTechniqueRemarks
[M+H]⁺236.12ESI-MS, MALDI-MSProtonated molecular ion, expected to be the base peak.
[M+Na]⁺258.10ESI-MS, MALDI-MSSodiated adduct, commonly observed. nih.gov
C₉H₇N129.06ESI-MS/MSFragment corresponding to the quinoline moiety.
C₆H₇N₂107.06ESI-MS/MSFragment corresponding to the benzenediamine moiety.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds.

FTIR spectroscopy is a powerful method for identifying functional groups based on their characteristic absorption of infrared radiation. The FTIR spectrum of N-8-quinolinyl-1,2-benzenediamine would be expected to exhibit several key absorption bands. The N-H stretching vibrations of the primary and secondary amine groups are particularly informative. Based on data for 1,2-phenylenediamine, which has two primary amine groups, N-H stretching bands appear in the region of 3300-3400 cm⁻¹. nist.gov The secondary amine (N-H) linking the quinoline and benzene rings would likely show a single, sharp absorption band in a similar region.

The C-N stretching vibrations for aromatic amines are typically observed in the 1250-1360 cm⁻¹ range. mdpi.com The spectrum will also be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the quinoline and benzene rings in the 1400-1650 cm⁻¹ region. mdpi.comresearchgate.net

Table 2: Expected FTIR Absorption Bands for N-8-quinolinyl-1,2-benzenediamine

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
3350 - 3450Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂) nist.gov
3300 - 3350N-H StretchSecondary Amine (-NH-) researchgate.net
3000 - 3100C-H StretchAromatic Rings researchgate.net
1580 - 1620C=C and C=N StretchAromatic Rings mdpi.comresearchgate.net
1450 - 1550N-H BendAmines nist.gov
1250 - 1350C-N StretchAromatic Amines mdpi.com
740 - 840C-H Out-of-plane BendSubstituted Benzene/Quinoline researchgate.net

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of N-8-quinolinyl-1,2-benzenediamine would be dominated by signals from the aromatic ring systems. Strong bands are expected for the ring breathing modes of both the quinoline and benzene rings. In studies of imine-based polymers containing dianiline units, characteristic Raman signals were observed in the 1500–1700 cm⁻¹ region. acs.org For o-phenylenediamine (B120857), Raman spectra have been recorded and show characteristic peaks for the aromatic structure. nih.gov These signals are sensitive to substitution and intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions and changes in intensity.

Electronic Absorption Spectroscopy for Ligand Characterization (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of N-8-quinolinyl-1,2-benzenediamine is expected to be complex, arising from the combined chromophores of the quinoline and substituted benzene rings. Quinoline itself exhibits absorption bands around 275 nm and 312 nm. researchgate.net The introduction of the amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of these absorptions due to n→π* and π→π* transitions.

Studies on various aminoquinolines show absorption maxima ranging from 300 to 500 nm. researchgate.net For instance, 1,2-benzenediamine shows absorption maxima around 235 nm and 289 nm in cyclohexane. nist.gov The conjugation between the quinoline and benzenediamine moieties through the amine linkage would likely result in broad absorption bands in the UV-A and possibly the visible region, making the compound colored. The exact position of the absorption maxima would be sensitive to the solvent polarity. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for N-8-quinolinyl-1,2-benzenediamine

Wavelength (λ_max, nm)Electronic TransitionChromophoreReference
~240 - 260π → πBenzenoid nist.gov
~280 - 300π → πQuinoline/Benzene researchgate.netnist.gov
~320 - 350π → πQuinoline researchgate.net
>350n → π / Intramolecular Charge Transfer (ICT)Entire Molecule researchgate.net

Single-Crystal and Powder X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.

Single-Crystal X-ray Diffraction would provide precise bond lengths, bond angles, and torsional angles of N-8-quinolinyl-1,2-benzenediamine. This would confirm the connectivity and reveal the conformation of the molecule in the solid state. In related structures, such as proton-transfer compounds of 8-aminoquinoline (B160924), the quinoline nitrogen is often protonated, leading to extensive hydrogen-bonding networks that dictate the crystal packing. researchgate.net For N-8-quinolinyl-1,2-benzenediamine, intramolecular hydrogen bonding between the secondary amine proton and the quinoline nitrogen, and intermolecular hydrogen bonding involving the primary amine groups, would be expected to play a significant role in stabilizing the crystal lattice. The relative orientation of the quinoline and benzene rings would also be determined, which is often found to be non-planar in similar N-aryl amine structures. mdpi.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing a fingerprint of the crystalline phase. The PXRD pattern of N-8-quinolinyl-1,2-benzenediamine would be unique to its crystal structure. The technique is valuable for confirming the phase purity of a bulk sample and can be used to determine unit cell parameters. cambridge.orgcambridge.org Studies on various quinoline derivatives have reported their PXRD patterns and refined unit cell parameters, often revealing monoclinic or orthorhombic crystal systems. mdpi.comcambridge.org The sharpness of the diffraction peaks can also give an indication of the degree of crystallinity of the material. mdpi.com

Coordination Chemistry and Metal Complex Formation with N 8 Quinolinyl 1,2 Benzenediamine

Ligand Design Principles and Chelation Modes of N-8-quinolinyl-1,2-benzenediamine

The unique structural arrangement of 1,2-Benzenediamine, N-8-quinolinyl- endows it with the potential to act as a versatile chelating agent. The molecule features three potential nitrogen donor atoms: the quinolinic nitrogen and the two amino nitrogens of the phenylenediamine group. This arrangement allows for various coordination modes, making it a highly adaptable ligand for a wide array of metal ions.

Bidentate Coordination Motifs (e.g., N-N Chelation)

The most fundamental chelation mode anticipated for this ligand is bidentate, involving the nitrogen atom of the quinoline (B57606) ring and the adjacent secondary amine nitrogen. This would form a stable five-membered chelate ring with a metal center. This coordination is analogous to that observed in the well-studied 8-aminoquinoline (B160924) and its derivatives, which readily form complexes with numerous transition metals through this N,N-bidentate fashion. The electronic properties of the metal center and the steric environment would influence the stability and geometry of the resulting complex.

Another possibility for bidentate coordination involves the two amino nitrogens of the o-phenylenediamine (B120857) moiety. This would create a seven-membered chelate ring. While generally less stable than five- or six-membered rings, the formation of such a complex cannot be entirely ruled out, particularly with larger metal ions or in the absence of competing coordination sites.

Tridentate Coordination Modes (e.g., N,N,N Chelation)

The most compelling aspect of 1,2-Benzenediamine, N-8-quinolinyl- as a ligand is its potential for tridentate coordination. In this mode, all three nitrogen atoms—the quinolinic nitrogen and both amino nitrogens—would coordinate to a single metal center. This N,N,N-tridentate chelation would result in the formation of two fused five- and seven-membered chelate rings. The facial (fac) or meridional (mer) arrangement of the donor atoms around the metal would depend on the preferred coordination geometry of the metal ion. Such tridentate coordination would impart significant rigidity to the resulting metal complex and could lead to unique electronic and catalytic properties.

Higher Denticity and Bridging Coordination Geometries

Beyond simple chelation to a single metal center, 1,2-Benzenediamine, N-8-quinolinyl- possesses the capability to act as a bridging ligand, connecting two or more metal centers. This could occur in several ways. For instance, the quinolinic nitrogen and one of the diamine nitrogens could bind to one metal ion, while the remaining amino nitrogen coordinates to a second metal center. This bridging behavior could lead to the formation of dinuclear or polynuclear complexes and coordination polymers with interesting magnetic or material properties. The flexibility of the phenylenediamine backbone could allow for a variety of bridging geometries, from simple linear connections to more complex three-dimensional networks.

Complexation with Diverse Transition Metals

The versatile coordination capabilities of 1,2-Benzenediamine, N-8-quinolinyl- suggest that it can form stable complexes with a wide range of transition metals.

Group 6-12 Transition Metal Complexes (e.g., Cr, Mn, Fe, Co, Ni, Cu, Zn, Ru, Rh, Pd, Ag, Pt, Au)

Based on the known chemistry of related N-donor ligands, it is highly probable that 1,2-Benzenediamine, N-8-quinolinyl- would form stable complexes with metals from groups 6 through 12. For instance, with late transition metals like Cu(II), Ni(II), and Pd(II), square planar or distorted octahedral geometries would be expected, depending on whether the ligand acts in a bidentate or tridentate fashion. Iron and cobalt complexes could exhibit interesting spin-state isomerism and redox properties. The formation of complexes with precious metals such as Ru, Rh, Pd, and Pt could yield compounds with potential applications in catalysis or as phosphorescent materials.

A hypothetical data table for potential complexes is presented below, illustrating the type of information that would be generated through experimental studies.

Metal IonPotential Coordination ModeExpected GeometryPotential Research Interest
Cu(II)Bidentate (N,N) or Tridentate (N,N,N)Square Planar or Distorted OctahedralMagnetic properties, Catalysis
Ni(II)Bidentate (N,N) or Tridentate (N,N,N)Square Planar or OctahedralElectronic spectra, Catalysis
Fe(II/III)Tridentate (N,N,N)OctahedralRedox chemistry, Spin-crossover
Ru(II)Tridentate (N,N,N)OctahedralPhotophysics, Catalysis
Pd(II)Bidentate (N,N) or Tridentate (N,N,N)Square PlanarCatalysis, C-H activation
Pt(II)Bidentate (N,N) or Tridentate (N,N,N)Square PlanarAnticancer activity, Luminescence
Zn(II)Tridentate (N,N,N)Tetrahedral or OctahedralFluorescent sensing

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of 1,2-Benzenediamine, N-8-quinolinyl- with f-block elements—the lanthanides and actinides—is an entirely unexplored frontier. Lanthanide ions, with their large ionic radii and high coordination numbers, could potentially accommodate the tridentate coordination of this ligand, possibly with additional solvent molecules or counter-ions completing the coordination sphere. The quinoline moiety could act as a "sensitizer" or "antenna" in lanthanide complexes, absorbing light and transferring the energy to the lanthanide ion, resulting in characteristic line-like emission. This could lead to the development of novel luminescent probes or materials.

The complexation with actinides would be of fundamental interest in understanding the bonding and coordination preferences of these heavy, radioactive elements. The strong chelate effect of the tridentate ligand could lead to the formation of stable actinide complexes, which could be relevant to nuclear waste separation and reprocessing.

Main Group Metal Adducts and Their Structural Features

While the coordination chemistry of N-8-quinolinyl-1,2-benzenediamine with transition metals is a subject of interest, its interactions with main group metals are also noteworthy. The formation of adducts with main group elements is often governed by the Lewis acid-base characteristics of the metal center and the ligand. The nitrogen atoms of the 1,2-benzenediamine and the 8-quinolinyl fragments can act as Lewis bases, donating their lone pairs of electrons to suitable main group metal Lewis acids.

Structural characterization of these adducts, typically achieved through single-crystal X-ray diffraction, reveals important features about the coordination environment. For instance, in complexes with alkali metals like lithium, the coordination number can vary. In some cases, four-coordinate lithium centers are observed, while in others, both four- and five-coordinate lithium atoms can coexist within the same structure. lodz.pl The geometry around the metal center is influenced by factors such as the nature of the metal ion, its counter-ion, and the steric bulk of the ligand itself. For example, the reaction of N-propargyl aniline (B41778) derivatives with main group metal Lewis acids like stannic chloride and indium(III) chloride can lead to the formation of quinolines, highlighting the catalytic potential of these interactions. ias.ac.inacs.org

The coordination of N-heterocyclic carbene (NHC) adducts to main group elements has been shown to stabilize low-valent and low-coordinate species. nih.govresearchgate.net While N-8-quinolinyl-1,2-benzenediamine is not an NHC, the principles of σ-donation from nitrogen to the main group metal are analogous. The structural arrangements in these adducts can range from simple mononuclear species to more complex polymeric or cluster structures, depending on the stoichiometry and reaction conditions.

A hypothetical data table for a series of main group metal adducts with N-8-quinolinyl-1,2-benzenediamine, based on typical findings for similar N-donor ligands, is presented below.

Metal IonCounter-ionCoordination NumberGeometryKey Bond Lengths (M-N) (Å)
Li⁺Cl⁻4Tetrahedral2.05 - 2.15
Na⁺Br⁻5Trigonal bipyramidal2.30 - 2.45
Mg²⁺(PF₆)₂6Octahedral2.10 - 2.25
Al³⁺Cl₃6Octahedral1.95 - 2.10
Sn⁴⁺Cl₄6Octahedral2.20 - 2.35

This table is illustrative and based on general principles of main group metal coordination chemistry.

Stoichiometry, Thermodynamics, and Kinetics of N-8-quinolinyl-1,2-benzenediamine Metal Complex Formation

The formation of metal complexes with N-8-quinolinyl-1,2-benzenediamine in solution is governed by thermodynamic and kinetic principles. The stoichiometry of the resulting complexes, which refers to the metal-to-ligand ratio, is a fundamental aspect. For a bidentate ligand like N-8-quinolinyl-1,2-benzenediamine, common stoichiometries with metal ions are 1:1, 1:2, and 1:3 (metal:ligand).

The thermodynamic stability of these complexes is quantified by the stability constant (K), which is the equilibrium constant for the formation reaction. A larger stability constant indicates a more stable complex. The chelate effect plays a significant role in the stability of complexes with polydentate ligands like N-8-quinolinyl-1,2-benzenediamine. The formation of a five- or six-membered chelate ring upon coordination leads to a significant increase in thermodynamic stability compared to analogous complexes with monodentate ligands. This is primarily due to a more favorable entropy change upon chelation.

The kinetics of complex formation describe the rates at which these reactions occur. The mechanisms of these reactions can be complex and may involve several steps, including the initial formation of an outer-sphere complex followed by the displacement of solvent molecules from the metal's coordination sphere to form the inner-sphere complex.

Metal IonStoichiometry (M:L)Log KΔH (kJ/mol)ΔS (J/mol·K)
Cu²⁺1:110.5-25.2115
Ni²⁺1:17.8-18.590
Zn²⁺1:15.4-12.165
Co²⁺1:16.2-15.878

This table presents hypothetical thermodynamic data for the formation of 1:1 complexes of N-8-quinolinyl-1,2-benzenediamine with some transition metal ions, illustrating the expected trends based on the Irving-Williams series.

Influence of Ancillary Ligands on Metal Complex Architecture and Electronic Properties

Ancillary ligands can also have a profound effect on the electronic properties of the complex. The electron-donating or -withdrawing nature of the ancillary ligand can alter the electron density at the metal center, which in turn influences the metal-ligand bond strengths and the redox potential of the complex. For example, strongly donating ancillary ligands can increase the electron density on the metal, making it easier to oxidize. Conversely, electron-withdrawing ancillary ligands can stabilize lower oxidation states. The steric bulk of ancillary ligands is another crucial factor, often dictating the accessibility of the metal center and influencing its reactivity. researchgate.net

Solvent Effects and Speciation Studies of Coordination Equilibria in Solution

The solvent plays a critical role in the formation and stability of metal complexes in solution. Different solvents can have varying abilities to solvate the metal ions and the ligand, thereby influencing the thermodynamics and kinetics of complexation. The dielectric constant of the solvent, its coordinating ability, and its ability to form hydrogen bonds are all important factors.

Speciation studies, which aim to identify the different complex species present in a solution and their relative concentrations, are essential for understanding coordination equilibria. Techniques such as spectrophotometry, potentiometry, and NMR spectroscopy are commonly employed for this purpose. The choice of solvent can significantly affect the speciation. For example, in a strongly coordinating solvent, the formation of the desired metal-ligand complex may be less favorable due to competition from the solvent molecules for coordination sites on the metal ion.

Electrochemistry of N-8-quinolinyl-1,2-benzenediamine and Its Metal Complexes

The electrochemical behavior of N-8-quinolinyl-1,2-benzenediamine and its metal complexes provides valuable insights into their electronic structure and redox properties. The ligand itself can be electrochemically active, undergoing oxidation or reduction at specific potentials. The phenylenediamine moiety, in particular, is known to be redox-active.

Upon coordination to a metal ion, the redox potentials of both the ligand and the metal can be significantly altered. Cyclic voltammetry is a powerful technique used to study these redox processes. The electrochemical behavior of the metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic properties of the ancillary ligands. For instance, the formal potential of the Fe(III)/Fe(II) redox couple in complexes with 8-hydroxyquinoline (B1678124) derivatives has been shown to be significantly influenced by substituents on the quinoline ring. nih.gov

Recent studies on cobalt complexes with phenylenediamide-based ligands have demonstrated that the ligand can act as a redox-active "electron reservoir," participating directly in the electron transfer processes of the complex. researchgate.net This highlights the non-innocent behavior of such ligands, where they are not merely spectators but play an active role in the redox chemistry of the complex.

ComplexRedox CoupleE₁/₂ (V vs. SCE)ΔEp (mV)
[Fe(L)₂(H₂O)₂]⁺Fe(III)/Fe(II)+0.2570
[Cu(L)₂(H₂O)₂]²⁺Cu(II)/Cu(I)-0.1085
[Ni(L)₂(H₂O)₂]²⁺Ni(II)/Ni(I)-0.8595
[Co(L)₂(H₂O)₂]²⁺Co(II)/Co(I)-0.6090

This table provides hypothetical electrochemical data for metal complexes of N-8-quinolinyl-1,2-benzenediamine (L), illustrating the expected range of redox potentials for different metal centers.

Catalytic Applications of N 8 Quinolinyl 1,2 Benzenediamine Metal Complexes

Oxidation Catalysis

There is currently no available research data on the use of N-8-quinolinyl-1,2-benzenediamine metal complexes in catalytic oxidation reactions.

Selective Oxidation of Alkanes and Hydroxylation Reactions

No studies detailing the use of N-8-quinolinyl-1,2-benzenediamine metal complexes for the selective oxidation of alkanes or hydroxylation reactions have been found in the scientific literature.

Olefin Epoxidation and Stereoselective Dihydroxylation

The application of N-8-quinolinyl-1,2-benzenediamine metal complexes as catalysts for olefin epoxidation or stereoselective dihydroxylation has not been reported.

Aerobic Oxidation of Alcohols and Amines

There are no published findings on the use of metal complexes of N-8-quinolinyl-1,2-benzenediamine in the aerobic oxidation of alcohols and amines.

Reduction Catalysis

The catalytic activity of N-8-quinolinyl-1,2-benzenediamine metal complexes in reduction catalysis is an unexplored area of research.

Asymmetric Hydrogenation of Olefins, Ketones, and Imines

No data is available on the application of N-8-quinolinyl-1,2-benzenediamine metal complexes in the asymmetric hydrogenation of olefins, ketones, or imines.

Transfer Hydrogenation Reactions for Organic Synthesis

The use of metal complexes with the N-8-quinolinyl-1,2-benzenediamine ligand in transfer hydrogenation reactions has not been documented in the available scientific literature.

Reduction of Nitrogenous Compounds and Carbon Dioxide

The catalytic reduction of nitrogenous compounds, such as nitroarenes, and the conversion of carbon dioxide into value-added chemicals are critical areas of chemical research. While numerous metal complexes are studied for these transformations, there is no available data in the scientific literature detailing the use of N-8-quinolinyl-1,2-benzenediamine metal complexes for these specific purposes. Research in this area often focuses on catalysts that can activate small molecules like H₂ or serve as efficient electron transfer agents. The unique electronic and steric properties that could be imparted by the N-8-quinolinyl-1,2-benzenediamine ligand have not been investigated in this context.

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Several powerful catalytic methods have been developed for this purpose.

Cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are fundamental for creating C-C bonds. These reactions typically employ palladium, nickel, or copper catalysts with various supporting ligands. A thorough search of chemical databases and scientific journals did not yield any studies reporting the application of N-8-quinolinyl-1,2-benzenediamine as a ligand in Suzuki-Miyaura, Heck, Sonogashira, or Negishi cross-coupling reactions. The development of new ligands is a continuing effort to improve catalyst stability, activity, and selectivity, but this specific diamine derivative has not been featured in such studies.

The synthesis of polymers with controlled architectures and properties relies heavily on advances in polymerization catalysis. Late transition metal complexes, in particular, have been extensively studied for olefin polymerization, and various metal complexes are active in the ring-opening polymerization of cyclic esters and other monomers. However, there are no published findings on the use of metal complexes of N-8-quinolinyl-1,2-benzenediamine as catalysts for either ring-opening or olefin polymerization.

These reactions involve the introduction of a carbonyl group into an organic substrate and are of significant industrial importance for the synthesis of aldehydes, ketones, and carboxylic acids. Rhodium and palladium complexes are often employed as catalysts. The potential of N-8-quinolinyl-1,2-benzenediamine metal complexes to catalyze carbonylation, carboxylation, or hydroformylation reactions has not been documented in the available scientific literature.

Carbon-Heteroatom Bond Formation Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.

Catalytic amination and amidation reactions, often catalyzed by copper or palladium complexes, provide efficient routes to anilines and amides. While the 8-aminoquinoline (B160924) moiety itself is often used as a directing group in C-H activation/amination reactions, there is no specific information on the use of the bidentate ligand N-8-quinolinyl-1,2-benzenediamine in promoting such transformations.

Etherification and Esterification Processes

The formation of carbon-oxygen (C-O) bonds through etherification and esterification reactions is fundamental in organic synthesis, with the resulting products being prevalent in pharmaceuticals, agrochemicals, and materials science. While traditional methods for these transformations often require harsh conditions, the use of transition metal catalysts has provided milder and more efficient alternatives. Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have become a prominent strategy for the synthesis of aryl ethers and esters. The efficacy of these reactions is often enhanced by the use of nitrogen-containing ligands, which can stabilize the copper catalyst and promote the desired reactivity.

Although direct reports on the use of N-8-quinolinyl-1,2-benzenediamine metal complexes in etherification and esterification are not extensively documented, the structural features of this ligand suggest its potential in this domain. The bidentate nature of the 1,2-benzenediamine unit, combined with the quinoline (B57606) nitrogen, allows for the formation of stable chelate complexes with copper and other transition metals. This coordination environment is analogous to that provided by other successful ligands in C-O coupling reactions, such as 1,10-phenanthroline (B135089) and various diamines. nih.govmit.edu

For instance, copper complexes of diamine ligands have been shown to catalyze the Goldberg reaction under mild conditions, facilitating the coupling of aryl halides with amides and, by extension, alcohols and phenols. nih.gov Similarly, computational studies on copper-catalyzed Ullmann-type reactions have highlighted the critical role of ligands like 1,10-phenanthroline in directing the selectivity of N- versus O-arylation. mit.edu These studies suggest that the electronic properties and steric bulk of the ligand are key to promoting the desired C-O bond formation. Given these precedents, it is plausible that metal complexes of N-8-quinolinyl-1,2-benzenediamine could serve as effective catalysts for etherification and esterification processes. The quinoline moiety, in particular, could play a crucial role in tuning the electronic properties of the metal center and influencing the reaction mechanism.

Table 1: Examples of Copper-Catalyzed C-O Coupling Reactions with N-Donor Ligands

Catalyst/LigandReaction TypeSubstratesYield (%)Reference
CuI / N,N'-DimethylethylenediamineGoldberg Reaction (Amide Arylation)Iodobenzene, Benzamide85-95 nih.gov
CuI / 1,10-PhenanthrolineUllmann Condensation (O-Arylation)Iodobenzene, MethanolHigh (Computationally predicted) mit.edu
Cu(OAc)₂ / 4-(Dimethylamino)pyridineEtherificationPhenylboronic acid, Aliphatic alcohols60-90 nih.gov
CuO / (ligand-free)O-Arylation of Oxindoles2-Oxindole, Diaryl iodonium (B1229267) saltsGood to Excellent acs.org
Cu(OTf)₂ / DPPAPIntramolecular O-Arylationo-Halobenzanilidesup to 95 nih.gov

This table presents data from analogous systems to illustrate the potential of N-donor ligands in C-O coupling reactions.

Catalyst Design Principles and Turnover Frequency (TOF) Enhancement Strategies

The efficiency of a catalytic process is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). acs.org TON represents the total number of substrate molecules converted per catalyst molecule before deactivation, while TOF is the rate of this conversion (turnovers per unit time). Enhancing these metrics is a primary goal in catalyst development. For catalysts based on N-8-quinolinyl-1,2-benzenediamine, several design principles can be envisioned to boost their TOF in hypothetical catalytic cycles.

Ligand Modification: The structure of the N-8-quinolinyl-1,2-benzenediamine ligand itself offers numerous avenues for optimization.

Electronic Effects: Introducing electron-donating or electron-withdrawing substituents on either the quinoline or the benzene (B151609) ring can significantly alter the electronic properties of the metal center. For example, electron-donating groups would increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps, which are often rate-determining in cross-coupling reactions.

Steric Hindrance: The steric environment around the metal center, dictated by the ligand, can influence both the stability of the catalyst and the selectivity of the reaction. Bulky substituents near the coordination site can prevent catalyst deactivation through dimerization and may also favor specific reaction pathways, leading to higher product selectivity and, consequently, a higher effective TOF.

Reaction Condition Optimization: Beyond the ligand itself, the reaction conditions play a critical role in maximizing TOF.

Solvent and Base: The choice of solvent and base (if required) can have a profound impact on reaction rates. For C-O coupling reactions, polar aprotic solvents are often employed. The base not only acts as a proton scavenger but can also be involved in the catalytic cycle, for instance, by facilitating the formation of the active nucleophile.

Temperature and Concentration: These parameters must be carefully optimized to find a balance between reaction rate and catalyst stability. Higher temperatures generally increase the reaction rate but can also lead to faster catalyst decomposition.

Table 2: Strategies for TOF Enhancement in Catalysis

StrategyPrinciplePotential Application to N-8-quinolinyl-1,2-benzenediamine Catalysts
Ligand Tuning Modify the electronic and steric properties of the ligand.Introduce substituents on the quinoline or benzene rings to modulate the catalyst's reactivity and stability.
Active Site Optimization Design catalysts with optimized active sites.Fine-tune the coordination geometry around the metal center by altering the ligand backbone.
Reaction Engineering Optimize reaction conditions such as temperature, pressure, and reactant concentrations.Systematically screen these parameters for a given transformation to maximize the rate of the desired reaction.
Support Effects Immobilize the catalyst on a solid support.Heterogenize the complex to improve stability and prevent deactivation pathways like aggregation.

Mechanistic Elucidation of Catalytic Cycles through Experimental and Computational Studies

Understanding the detailed mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. For the copper-catalyzed C-O cross-coupling reactions that N-8-quinolinyl-1,2-benzenediamine complexes are proposed to catalyze, several mechanistic pathways have been debated in the literature for related systems. The two most commonly proposed mechanisms are the oxidative addition-reductive elimination pathway and a σ-bond metathesis pathway.

In a plausible catalytic cycle involving a copper(I) complex of N-8-quinolinyl-1,2-benzenediamine, the reaction would likely initiate with the coordination of the alcohol or phenol (B47542) nucleophile to the copper center. Subsequent reaction with an aryl halide could proceed via one of two main routes:

Oxidative Addition-Reductive Elimination: The copper(I) center undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. This is followed by reductive elimination of the desired ether or ester product, regenerating the copper(I) catalyst. Experimental and computational studies on similar copper-diamine systems have provided evidence for the involvement of such high-valent copper species. acs.org

σ-Bond Metathesis: In this pathway, the C-O bond is formed without a formal change in the oxidation state of the copper center. This mechanism is often considered for catalysts that are less prone to undergo oxidative addition.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for elucidating these complex reaction pathways. mit.edu By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction mechanism and identify the rate-limiting step. For a hypothetical reaction catalyzed by a copper-N-8-quinolinyl-1,2-benzenediamine complex, DFT calculations could be employed to:

Determine the preferred coordination mode of the ligand.

Evaluate the energetics of the oxidative addition versus σ-bond metathesis pathways.

Assess the influence of substituents on the ligand on the activation barriers of key elementary steps.

Experimental techniques such as in-situ spectroscopy (e.g., ESI-MS and EPR) can provide direct evidence for the existence of proposed intermediates in the catalytic cycle. rsc.org

Heterogenization Strategies for N-8-quinolinyl-1,2-benzenediamine Based Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. For catalysts based on N-8-quinolinyl-1,2-benzenediamine, several heterogenization strategies could be employed.

One common approach is the covalent attachment of the ligand to a solid support. This can be achieved by first functionalizing the N-8-quinolinyl-1,2-benzenediamine ligand with a reactive group (e.g., a vinyl, siloxy, or carboxylic acid group) that can then be grafted onto a suitable support material such as:

Polymers: Polystyrene and other polymers can be functionalized to allow for the covalent bonding of the ligand.

Inorganic Oxides: Silica (B1680970) and alumina (B75360) are robust materials that can be surface-modified to anchor the catalyst.

Carbon Materials: Materials like graphene oxide and carbon nanotubes offer high surface areas and good chemical stability.

An example of a related heterogenized system is the covalent attachment of a phenanthroline ligand to a gold electrode, which then coordinates with copper ions from the solution to form an active catalyst for the oxygen reduction reaction. nih.gov This approach demonstrates the feasibility of immobilizing N-donor ligands while retaining their catalytic activity.

The benefits of heterogenizing N-8-quinolinyl-1,2-benzenediamine-based catalysts would include:

Easy Separation and Reuse: The solid catalyst can be easily recovered by filtration, reducing product contamination and allowing for multiple reaction cycles.

Application in Flow Chemistry: Heterogenized catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of process control and scalability.

Chemo and Biosensing Applications of N 8 Quinolinyl 1,2 Benzenediamine Systems

Metal Ion Sensing and Detection

The N-8-quinolinyl-1,2-benzenediamine framework is particularly well-suited for the detection of a wide range of metal cations. The presence of multiple nitrogen donor atoms facilitates the formation of stable complexes with metal ions, a process that can be transduced into a measurable optical signal.

Colorimetric and Fluorometric Probes for Transition Metal Ions

Derivatives of 8-aminoquinoline (B160924) have been extensively studied as fluorescent sensors for transition metal ions such as copper(II), cobalt(II), and nickel(II) rsc.org. The coordination of these metal ions to the quinoline (B57606) nitrogen and the adjacent amino group can significantly perturb the electronic structure of the molecule, leading to changes in its absorption and emission properties. For instance, a bis-amide tetradentate ligand incorporating two 8-quinolyl units, N,N′-bis(8-quinolyl)malondiamide, has been shown to be a fluorescently sensitive probe for Cu(II), Co(II), Ni(II), and Mn(II) in aqueous solutions rsc.org. The complexation with these ions often results in fluorescence quenching or enhancement, providing a direct method for their detection.

Systems based on N-8-quinolinyl-1,2-benzenediamine are expected to exhibit similar capabilities. The binding of a transition metal ion can be designed to trigger a distinct color change, enabling "naked-eye" detection, or a significant shift in fluorescence intensity, allowing for highly sensitive ratiometric analysis.

Table 1: Hypothetical Sensing Characteristics of N-8-quinolinyl-1,2-benzenediamine for Transition Metal Ions

Metal IonDetection MethodLimit of Detection (LOD)Observable Change
Copper (II)Colorimetric & Fluorometric1 - 10 µMColor change from colorless to yellow; Fluorescence quenching
Nickel (II)Fluorometric5 - 20 µMFluorescence enhancement
Cobalt (II)Colorimetric10 - 50 µMFaint color change

Note: This table is illustrative and based on the performance of similar quinoline-based sensors.

Selective Sensing of Heavy Metal Ions (e.g., Hg2+, Pb2+, Cd2+)

The detection of toxic heavy metal ions is of paramount importance for environmental protection and public health. General colorimetric sensors have been developed for the detection of various metal ions, including heavy metals nih.govspringernature.com. While not specific to N-8-quinolinyl-1,2-benzenediamine, the principles can be applied. The soft nature of the nitrogen and potentially sulfur-modified derivatives of the benzenediamine moiety can impart a high affinity for soft heavy metal ions like mercury(II), lead(II), and cadmium(II).

The interaction with these ions can induce aggregation of nanoparticles functionalized with the sensor molecule, leading to a color change, or can directly affect the photophysical properties of the molecule itself springernature.com. The design of such sensors often aims for high selectivity, enabling the detection of a specific heavy metal ion in the presence of other, less harmful ions.

Table 2: Potential Performance of N-8-quinolinyl-1,2-benzenediamine Derivatives for Heavy Metal Ion Sensing

Metal IonDetection MethodPotential LODSensing Mechanism
Mercury (II)Colorimetric & Fluorometric0.1 - 5 µMComplexation leading to aggregation-induced color change or fluorescence quenching
Lead (II)Colorimetric0.5 - 10 µMFormation of a colored complex
Cadmium (II)Fluorometric1 - 15 µMChelation-enhanced fluorescence

Note: This table represents potential capabilities based on related sensor systems.

Recognition of Alkali and Alkaline Earth Metal Ions

While the selective recognition of alkali and alkaline earth metal ions is more challenging due to their lower coordination propensity and lack of accessible spectroscopic handles, appropriately designed N-8-quinolinyl-1,2-benzenediamine systems could address this. The introduction of additional coordinating groups, such as crown ethers or other oxygen-rich moieties, onto the benzenediamine framework could create a pre-organized cavity that is size-selective for specific alkali or alkaline earth metal ions. The binding event could then be signaled by a conformational change that affects the fluorescence of the quinoline unit.

Anion Recognition and Sensing Strategies

The ability of the N-8-quinolinyl-1,2-benzenediamine scaffold to act as a hydrogen bond donor through its amino groups makes it a promising candidate for the development of anion sensors.

Fluorometric and Colorimetric Detection of Phosphate (B84403) and Carboxylate Anions

Anion sensing often relies on the formation of hydrogen bonds between the sensor and the target anion. Quinoline-based thiosemicarbazones have demonstrated efficacy as colorimetric chemosensors for anions like fluoride (B91410) and cyanide nih.gov. The N-H protons of the benzenediamine moiety in N-8-quinolinyl-1,2-benzenediamine can form strong hydrogen bonds with oxyanions such as phosphate and carboxylates. This interaction can lead to a deprotonation or a change in the intramolecular charge transfer (ICT) character of the molecule, resulting in a distinct colorimetric or fluorometric response. The development of such sensors is an active area of research in supramolecular chemistry nih.gov.

Table 3: Anticipated Anion Sensing Properties of N-8-quinolinyl-1,2-benzenediamine Systems

AnionDetection MethodExpected Observable Change
PhosphateFluorometricFluorescence enhancement or quenching upon binding
Acetate (Carboxylate)ColorimetricVisible color change from colorless to a specific hue

Note: This table is illustrative of potential applications based on the functional groups present in the molecule.

Halide Ion Sensing Mechanisms

The detection of halide ions (F-, Cl-, Br-, I-) can also be achieved through hydrogen bonding interactions. Fluoride, being the most basic and smallest of the halides, often elicits the strongest response in hydrogen bond-based sensors, frequently leading to deprotonation and a significant color change nih.gov. The selectivity for different halides can be tuned by modifying the acidity of the N-H protons and the steric environment around the binding site. For N-8-quinolinyl-1,2-benzenediamine, the interaction with halides would likely involve the formation of N-H···X- hydrogen bonds, which would alter the electronic properties of the molecule and produce a detectable optical signal.

Small Molecule and Gas Sensing

There is no available data on the application of N-8-quinolinyl-1,2-benzenediamine for the detection of environmentally relevant gases such as carbon dioxide (CO2), oxygen (O2), or nitrogen oxides (NOx). Similarly, no research could be found detailing its use in the sensing of explosive precursors or volatile organic compounds (VOCs). The scientific community has explored other quinoline and phenylenediamine derivatives for these purposes, but not the specific compound .

Electrochemical Sensing Platforms Based on N-8-quinolinyl-1,2-benzenediamine

The development of electrochemical sensors often utilizes conductive polymers derived from monomers like o-phenylenediamine (B120857). These sensors have been applied to the detection of various analytes. However, there are no studies that specifically describe the synthesis or application of an electrochemical sensing platform based on the electropolymerization or immobilization of N-8-quinolinyl-1,2-benzenediamine.

Mechanism of Signal Transduction in Sensing Applications

Signal transduction mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT) are common in fluorescent chemosensors based on the 8-aminoquinoline scaffold. These mechanisms are typically triggered by the chelation of metal ions. While it can be hypothesized that N-8-quinolinyl-1,2-benzenediamine might exhibit such properties upon metal binding due to the presence of the quinoline and diamine nitrogens, there is no experimental data in the literature to confirm or characterize these mechanisms for this specific molecule in the context of the requested sensing applications.

In Vitro Biosensing Applications

No research has been published on the use of N-8-quinolinyl-1,2-benzenediamine for in vitro biosensing or for cellular imaging applications aimed at mechanistic studies. While other functionalized quinoline derivatives have been employed as fluorescent probes in biological systems, the specific application of N-8-quinolinyl-1,2-benzenediamine in this area remains unexplored in the available scientific literature.

No scientific research focusing on the application of 1,2-Benzenediamine, N-8-quinolinyl- in enzymatic activity monitoring and in vitro substrate recognition has been identified in publicly available literature.

A thorough review of scientific databases and research publications has revealed no specific studies detailing the use of the chemical compound 1,2-Benzenediamine, N-8-quinolinyl- for the purposes of monitoring enzymatic activity or for the recognition of substrates in an in vitro setting.

Consequently, no data tables or detailed research findings on this specific application can be provided as per the requested outline. The scientific community has yet to publish research that explores the potential of this particular molecule in the specified chemo- and biosensing contexts.

Theoretical and Computational Investigations of N 8 Quinolinyl 1,2 Benzenediamine and Its Metal Complexes

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For N-8-quinolinyl-1,2-benzenediamine, this would involve calculating bond lengths, bond angles, and dihedral angles. The relative energies of different conformers would also be determined to identify the global minimum on the potential energy surface. For its metal complexes, DFT would be used to predict the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the binding energies of the ligand to various metal centers.

Hypothetical Data Table for Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (amine) Data not available
C-N (quinoline) Data not available
N-H Data not available
C-C (phenyl) Data not available
C-C (quinoline) Data not available
C-N-C Data not available
H-N-C Data not available
C-C-N-C

Note: This table represents the type of data that would be generated from DFT calculations; specific values for N-8-quinolinyl-1,2-benzenediamine are not currently published.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO's energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For N-8-quinolinyl-1,2-benzenediamine, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. Reactivity indices such as chemical potential, hardness, and electrophilicity would be derived from the HOMO and LUMO energies to quantify its reactivity.

Understanding the distribution of electron density within a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-8-quinolinyl-1,2-benzenediamine, the ESP map would likely show negative potential around the nitrogen atoms, indicating their role as coordination sites for metal ions.

Ab Initio and Semi-Empirical Calculations for Spectroscopic Property Prediction

Beyond DFT, other computational methods can be employed to predict spectroscopic properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer higher accuracy but at a greater computational expense. Semi-empirical methods, which use parameters derived from experimental data, are faster but generally less accurate. These methods could be used to calculate properties like UV-Vis, IR, and NMR spectra, which can then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations for Ligand-Metal Interactions in Solution and Dynamic Behavior

While quantum mechanical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For N-8-quinolinyl-1,2-benzenediamine and its metal complexes in solution, MD simulations could model the solvent effects, the flexibility of the ligand, and the stability of the coordination sphere. This would provide insights into the conformational changes of the ligand upon binding to a metal ion and the dynamic nature of the ligand-metal bonds.

Computational Elucidation of Reaction Mechanisms in Catalysis

If metal complexes of N-8-quinolinyl-1,2-benzenediamine are found to have catalytic activity, computational methods can be instrumental in elucidating the reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the catalytic cycle can be constructed. This would help in understanding the role of the ligand in stabilizing transition states and influencing the selectivity of the reaction, thereby guiding the design of more efficient catalysts.

Prediction of Ligand Binding Affinities and Complex Stability for Metal Ions

The prediction of ligand binding affinities and the stability of the resulting metal complexes are critical for the rational design of new functional materials and therapeutic agents. Computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for these predictions. These methods allow for the calculation of thermodynamic parameters that govern the formation of metal complexes in solution.

For ligands that are derivatives of 8-hydroxyquinoline (B1678124), which are structurally related to N-8-quinolinyl-1,2-benzenediamine, extensive studies have been conducted. For instance, the stability constants of complexes formed between a 5-nitro-8-hydroxyquinoline-proline hybrid ligand and various metal ions have been determined, showcasing the high stability of Fe(III) and Cu(II) complexes. mdpi.com The comparison of metal ion preferences is often facilitated by calculating the pM value, which represents the negative logarithm of the free metal ion concentration at a specific pH, providing a standardized measure of metal binding ability. mdpi.com

Below is a representative table illustrating the kind of data that can be generated through computational predictions of complex stability for a hypothetical series of metal complexes with a ligand structurally similar to N-8-quinolinyl-1,2-benzenediamine.

Metal IonLog K (Predicted)Binding Energy (kcal/mol)
Cu(II)18.5-45.2
Ni(II)16.2-40.8
Zn(II)15.8-39.1
Co(II)14.9-37.5
Mn(II)12.1-32.3

Note: The data in this table is illustrative and based on typical values found for similar nitrogen-donating ligands.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of metal complexes, QSPR can be employed to predict properties such as complex stability, binding affinity, and even biological activity based on the structural descriptors of the ligand.

The process of QSPR modeling involves several key steps:

Dataset Preparation: A set of ligands with known properties (e.g., experimentally determined stability constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each ligand. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forests, are used to build a model that correlates the descriptors with the property of interest. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For the rational design of new ligands based on the N-8-quinolinyl-1,2-benzenediamine scaffold, QSPR can be a powerful tool. By understanding which molecular descriptors have the most significant impact on metal complex stability, chemists can strategically modify the ligand structure to enhance its binding affinity for a specific metal ion. For example, a QSPR model might reveal that increasing the electron-donating capacity of substituents on the quinoline (B57606) ring leads to more stable complexes.

Computational drug design studies on mixed ligand-metal complexes have successfully used such approaches to predict bioavailability and bioactivity scores. researchgate.net Although direct QSPR studies on N-8-quinolinyl-1,2-benzenediamine are not widely reported, the principles are readily applicable. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important quantum chemical descriptors. The energy of the HOMO is related to the electron-donating ability of the ligand, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

A hypothetical QSPR study could yield a regression equation like the following:

log K = c0 + c1(HOMO Energy) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. This equation would allow for the rapid prediction of the stability constant for newly designed ligands.

Photophysical Studies and Luminescent Applications of N 8 Quinolinyl 1,2 Benzenediamine Systems

Intrinsic Luminescence Properties of N-8-quinolinyl-1,2-benzenediamine

The intrinsic luminescence of N-substituted 8-aminoquinolines is largely dictated by the electronic properties of the quinoline (B57606) ring system and the nature of the substituent on the amino group. The 8-aminoquinoline (B160924) moiety itself is a known fluorophore. The luminescence of these systems is generally characterized by emission bands in the blue to green region of the visible spectrum. For instance, various N-aryl-8-aminoquinoline derivatives exhibit fluorescence maxima that are sensitive to the electronic nature of the aryl substituent.

The introduction of the 1,2-benzenediamine group is expected to influence the photophysical properties through several mechanisms. The lone pair electrons on the nitrogen atoms of the diamine can participate in photoinduced electron transfer (PET) processes, which may quench the intrinsic fluorescence of the quinoline core. However, the extent of this quenching would be highly dependent on the solvent polarity and the specific conformation of the molecule. In non-polar solvents, reasonably high fluorescence quantum yields can often be observed for related push-pull type amino-quinoline derivatives, whereas the fluorescence is often quenched in polar solvents.

Table 1: Typical Photophysical Properties of N-Aryl-8-aminoquinoline Derivatives in Solution

PropertyTypical Value RangeInfluencing Factors
Absorption Maximum (λabs)320 - 380 nmSolvent, Substituents
Emission Maximum (λem)400 - 550 nmSolvent Polarity, Substituents
Fluorescence Quantum Yield (ΦF)0.01 - 0.60Solvent, Temperature, Substituents
Excited State Lifetime (τ)1 - 10 nsQuenching processes, Environment

Note: This table represents typical values for the class of N-aryl-8-aminoquinoline compounds and not specific experimental data for 1,2-Benzenediamine, N-8-quinolinyl-.

Metal-Induced Luminescence Enhancement or Quenching Mechanisms

The N-8-quinolinyl-1,2-benzenediamine ligand is an excellent chelator for a variety of metal ions, utilizing the nitrogen atoms of the quinoline ring and the amino groups. The interaction with metal ions can dramatically alter the luminescence properties of the ligand through several mechanisms:

Chelation-Enhanced Fluorescence (CHEF): For certain metal ions, particularly d¹⁰ metals like Zn²⁺ and Cd²⁺, coordination can lead to a significant enhancement of the fluorescence intensity. This is often attributed to the rigidification of the ligand structure upon complexation, which reduces non-radiative decay pathways. Furthermore, the chelation can inhibit the PET quenching mechanism by involving the lone pair electrons of the nitrogen atoms in the coordination bond.

Luminescence Quenching: Conversely, coordination to metal ions with open d-shells, such as Cu²⁺, Ni²⁺, or Co²⁺, often results in fluorescence quenching. This is typically due to energy transfer from the excited state of the ligand to the d-orbitals of the metal ion or through spin-orbit coupling effects promoted by the heavy metal.

Heavy Atom Effect: The presence of heavy metal ions can promote intersystem crossing from the singlet excited state to the triplet excited state, leading to a decrease in fluorescence and potentially enabling phosphorescence.

Phosphorescence and Delayed Fluorescence Phenomena in Metal Complexes

While the free ligand is unlikely to exhibit significant phosphorescence at room temperature, its metal complexes, particularly with heavy metals like platinum(II), iridium(III), or ruthenium(II), are expected to show phosphorescence. The strong spin-orbit coupling introduced by the heavy metal facilitates the population of the triplet excited state. The emission from this state is phosphorescence, which is characterized by a longer lifetime and a red-shifted emission wavelength compared to fluorescence.

Delayed fluorescence in these systems could occur through two primary mechanisms:

P-type Delayed Fluorescence (Eosin-type): This involves the thermal activation of molecules from the triplet state back to the singlet excited state, followed by fluorescence. This process is more likely to be observed in solution at elevated temperatures.

E-type Delayed Fluorescence (Annihilation): This arises from the annihilation of two triplet excitons to produce one singlet exciton, which then fluoresces. This is more common in the solid state at high excitation intensities.

Studies on related cyclometalated platinum(II) complexes with quinoline-based ligands have shown emission maxima in the deep-red spectral region with lifetimes up to several microseconds, indicative of phosphorescence from a triplet intraligand charge-transfer excited state.

Energy Transfer Processes in N-8-quinolinyl-1,2-benzenediamine Metal Complexes

Energy transfer is a critical process in the photophysics of metal complexes of N-8-quinolinyl-1,2-benzenediamine.

Intraligand Charge Transfer (ILCT): The push-pull nature of the ligand, with the electron-donating diamine and the electron-accepting quinoline, can lead to the formation of an ILCT excited state upon photoexcitation. The energy of this state is highly sensitive to solvent polarity.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT): Depending on the metal ion and its oxidation state, LMCT or MLCT transitions can occur. For instance, with a metal ion that is easily oxidized (like Ru(II)), MLCT from the metal to the quinoline ligand is likely. Conversely, with a metal in a high oxidation state, LMCT from the diamine part of the ligand to the metal is possible. These charge transfer states often have lower energy than the intraligand excited states and can provide non-radiative decay pathways or lead to new emission bands.

Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer: In multi-component systems or in the solid state, energy can be transferred between molecules. FRET is a long-range dipole-dipole interaction, while Dexter energy transfer is a short-range process requiring orbital overlap. These processes are fundamental to the operation of many light-emitting devices. In the context of lanthanide complexes, the N-8-quinolinyl-1,2-benzenediamine ligand could act as an antenna, absorbing light and transferring the energy to the emissive states of the lanthanide ion.

Applications in Advanced Light-Emitting Materials and Devices (Focus on Material Science Aspects)

The favorable luminescent properties of metal complexes of N-substituted 8-aminoquinolines make them promising candidates for applications in advanced light-emitting materials.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline (B1678124) are well-established materials for OLEDs. By analogy, metal complexes of N-8-quinolinyl-1,2-benzenediamine, particularly with Al³⁺, Zn²⁺, or Pt²⁺, could serve as emissive materials or host materials in the emissive layer of an OLED. The ability to tune the emission color by modifying the metal ion or substituents on the ligand is a key advantage.

Luminescent Sensors: The sensitivity of the fluorescence of N-8-quinolinyl-1,2-benzenediamine to the presence of metal ions makes it a potential candidate for the development of selective and sensitive chemosensors. The diamine moiety could also provide a binding site for anions, potentially leading to dual-ion sensors.

Fluorescent Probes for Bioimaging: The push-pull nature and potential for solvatochromism in related amino-quinoline derivatives suggest that N-8-quinolinyl-1,2-benzenediamine could be explored as a fluorescent probe for imaging cellular environments, such as lipid droplets, where the non-polar environment could lead to strong fluorescence emission.

Table 2: Potential Material Science Applications

ApplicationRelevant PropertyPotential Metal Ions
OLED Emissive LayerHigh Fluorescence/Phosphorescence Quantum Yield, Color TunabilityAl³⁺, Zn²⁺, Pt²⁺, Ir³⁺
ChemosensorsChelation-Enhanced/Quenched FluorescenceZn²⁺, Cd²⁺, Cu²⁺, Hg²⁺
Bioimaging ProbesSolvatochromism, High Quantum Yield in Non-polar Media- (as free ligand)

Note: This table is illustrative and based on the properties of analogous compounds.

Photochemical Reactivity and Singlet Oxygen Generation Efficiency (Focus on Molecular Mechanisms)

The photochemical reactivity of N-8-quinolinyl-1,2-benzenediamine and its metal complexes is expected to be rich and varied.

Photoisomerization and Rearrangement: While less common for the quinoline core itself, Schiff base derivatives of 8-aminoquinoline are known to undergo photoisomerization, suggesting that the exocyclic C-N bond may have some degree of photochemical activity.

Photocleavage: Studies on related 8-quinolinyl sulfonates have shown that the quinoline moiety can facilitate photochemical cleavage reactions. It is conceivable that under certain conditions, photocleavage of the N-phenyl bond could occur.

Singlet Oxygen Generation: Metal complexes of N-8-quinolinyl-1,2-benzenediamine, especially those with heavy metals like Pt(II) or Ir(III), are expected to be efficient photosensitizers for the generation of singlet oxygen (¹O₂). The mechanism involves the absorption of light by the complex, followed by intersystem crossing to the triplet state. This long-lived triplet state can then transfer its energy to ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen. The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a critical parameter. Cyclometalated platinum(II) complexes with quinoline-based ligands have been reported to have ΦΔ values as high as 90%. This property is of great interest for applications in photodynamic therapy and photocatalysis.

The generation of singlet oxygen can be represented by the following steps:

Excitation: Complex + hν → ¹Complex*

Intersystem Crossing: ¹Complex* → ³Complex*

Energy Transfer: ³Complex* + ³O₂ → Complex + ¹O₂

The efficiency will depend on the lifetime of the triplet state and the energy gap between the triplet state of the complex and the singlet state of oxygen.

Supramolecular Chemistry and Advanced Material Applications of N 8 Quinolinyl 1,2 Benzenediamine

Self-Assembly of N-8-quinolinyl-1,2-benzenediamine Based Architectures

The self-assembly of molecular components into well-defined, ordered structures is a cornerstone of supramolecular chemistry. The tridentate nature of N-8-quinolinyl-1,2-benzenediamine, with its two amino groups and the nitrogen atom of the quinoline (B57606) ring, provides multiple coordination sites for metal ions, driving the formation of intricate supramolecular architectures.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure and properties of these materials are highly dependent on the geometry and connectivity of both the metal centers and the organic linkers.

While the exploration of N-8-quinolinyl-1,2-benzenediamine as a ligand in MOFs and coordination polymers is not extensive, a notable example is the crystallographically characterized manganese(II) bromide complex, [Mn₂Br₄(C₁₅H₁₃N₃)₂]. In this dimeric structure, the N-8-quinolinyl-1,2-benzenediamine ligand coordinates to the manganese centers, and the Mn₂(μ-Br)₂ core forms a planar four-membered ring. researchgate.net This initial finding highlights the ligand's capability to form stable complexes and suggests its potential for constructing higher-dimensional coordination polymers.

The design of more complex MOFs using this ligand could involve the selection of metal ions with specific coordination preferences and the use of co-ligands to control the dimensionality and topology of the resulting framework. The inherent properties of the quinoline and diamine moieties can also be exploited. For instance, the quinoline group can participate in π-π stacking interactions, which can further stabilize the framework and influence its properties. The synthesis of such materials is often achieved through solvothermal methods, where the metal salt and the ligand are heated in a suitable solvent, allowing for the slow growth of crystalline products. researchgate.net

The structural diversity of coordination polymers can be influenced by several factors, including the metal-to-ligand ratio, the solvent system, and the reaction temperature. For example, studies on related systems with flexible dipyridyl ligands have shown that these parameters can lead to the formation of coordination polymers with different dimensionalities and topologies, such as 2D layers with sql or (4,4) grid topologies. mdpi.comresearchgate.net

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding plays a crucial role in directing the self-assembly of molecules in the solid state, a field known as crystal engineering. The N-8-quinolinyl-1,2-benzenediamine molecule possesses both hydrogen bond donors (the N-H groups of the diamine) and acceptors (the nitrogen atom of the quinoline and the amino groups), making it an excellent candidate for forming predictable hydrogen-bonded networks.

In the crystal structure of N-8-quinolinyl-1,2-benzenediamine, the packing is determined by intermolecular N—H···N hydrogen bonds. These interactions lead to the formation of parallel rows of molecules, demonstrating the strong influence of hydrogen bonding on the solid-state arrangement. researchgate.net The ability to form such well-defined hydrogen-bonded motifs is a key aspect of crystal engineering, as it allows for the rational design of solid-state architectures with desired properties.

Table 1: Hydrogen Bonding Parameters in N-8-quinolinyl-1,2-benzenediamine Crystal Structure
Donor-H···AcceptorInteraction TypeSignificance in Crystal Packing
N-H···N (quinoline)IntermolecularFormation of parallel molecular rows
N-H···N (amine)IntermolecularStabilization of the 3D crystal lattice

Helical Structures and Chiral Supramolecular Assemblies

The formation of helical structures is a fascinating aspect of supramolecular chemistry, often leading to materials with chiroptical properties. While there are no specific reports on helical structures formed directly from N-8-quinolinyl-1,2-benzenediamine, the principles of their formation can be inferred from related systems.

Coordination polymers with helical structures can be generated from achiral ligands. The chirality can be induced by the coordination of the ligand to a metal center in a twisted conformation. nih.gov For instance, a 1D helical Co(II) coordination polymer has been synthesized using a pyrazole-based unsymmetrical ligand, demonstrating that the combination of appropriate ligands and metal ions can lead to spontaneous resolution and the formation of chiral structures. nih.gov The resulting helical networks can exhibit interesting properties, such as single-ion magnetism. nih.gov

The N-8-quinolinyl-1,2-benzenediamine ligand, with its potential for conformational flexibility upon coordination, could be a suitable candidate for the construction of such helical coordination polymers. The presence of the quinoline moiety could further contribute to the stability of the helical structure through intramolecular π-π stacking interactions.

Incorporation into Hybrid Materials and Composites

The functional properties of N-8-quinolinyl-1,2-benzenediamine can be harnessed by incorporating it into larger material systems, such as polymeric matrices and nanostructured materials.

Integration with Polymeric Matrices for Functional Materials

The incorporation of metal complexes or functional organic molecules into polymeric matrices is a common strategy to create materials with enhanced properties. While specific examples involving N-8-quinolinyl-1,2-benzenediamine are not yet reported, the presence of reactive amine groups on the molecule provides a handle for its covalent integration into polymer chains. For example, it could be used as a monomer or a cross-linking agent in the synthesis of polyamides or other polymers.

Aromatic polyamides are known for their excellent thermal stability and mechanical properties. The incorporation of heterocyclic units like quinoline into the polymer backbone can improve solubility and processability while maintaining high thermal resistance.

Nanostructured Materials and Surface Functionalization

The synthesis and functionalization of nanomaterials are at the forefront of materials science. mdpi.commdpi.com N-8-quinolinyl-1,2-benzenediamine can be used to functionalize the surface of nanoparticles, imparting new properties to them. For example, its coordinating ability could be used to anchor metal ions or other functional molecules to the surface of nanoparticles.

The synthesis of nanomaterials can be achieved through various top-down and bottom-up approaches. mdpi.com The functionalization with N-8-quinolinyl-1,2-benzenediamine could be performed during or after the synthesis of the nanomaterial. This surface modification could enhance the dispersibility of the nanoparticles in different media or introduce specific catalytic or sensing functionalities. For instance, metal-organic frameworks (MOFs) like ZIF-8 have been used as catalysts in various organic reactions, and their functionalization can further tune their catalytic activity. researchgate.net

Optical and Electronic Material Properties Derived from Complex Architectures

The inherent electronic characteristics of the N-8-quinolinyl-1,2-benzenediamine framework, featuring an electron-rich aromatic system and nitrogen heteroatoms, make it a promising candidate for applications in optical and electronic materials. The strategic combination of the quinoline and benzenediamine motifs allows for the tuning of electronic properties through coordination with metal ions or incorporation into larger polymeric or composite structures.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge-transfer characteristics are known to possess notable NLO properties.

ParameterCalculated Value for DBQA researchgate.net
Electric Dipole Moment (μ)-
Polarizability (α)-
First Hyperpolarizability (β)-

The presence of both donor (amine) and acceptor (quinoline) groups within the N-8-quinolinyl-1,2-benzenediamine structure suggests the potential for significant intramolecular charge transfer, a key factor for enhancing the second-order NLO response (β). The formation of metal complexes with this ligand could further amplify these properties by influencing the electron distribution and molecular geometry.

Conductive and Semiconductive Behavior of N-8-quinolinyl-1,2-benzenediamine Composites

The integration of N-8-quinolinyl-1,2-benzenediamine into composite materials, particularly with conductive polymers or metal nanoparticles, offers a pathway to novel materials with tailored electronic properties. The 1,2-benzenediamine unit is a well-known precursor for the synthesis of conductive polymers like poly(o-phenylenediamine). The quinoline moiety, with its ability to coordinate with metal ions, can serve as a site for the nucleation and growth of metallic nanoparticles or as a cross-linking agent in polymer matrices.

The synthesis of polymeric transition metal complexes using ligands derived from o-phenylenediamine (B120857) has been reported to yield materials with interesting properties. nih.gov For example, polymeric Schiff bases derived from o-phenylenediamine and their transition metal complexes have been synthesized and characterized. nih.gov The electrical conductivity of such materials is influenced by the nature of the metal ion and the polymeric backbone.

While specific conductivity data for composites of N-8-quinolinyl-1,2-benzenediamine is not yet documented, the general principles suggest that its incorporation into a polyaniline-like matrix or coordination with transition metals could lead to materials with semiconductive or conductive properties. The charge transport in such composites would likely be governed by a combination of intra-chain and inter-chain hopping mechanisms, influenced by the presence of the quinolinyl groups.

Composite System (Analogous)Observed PropertyPotential Application
Polymeric Metal Complexes of Schiff Bases from o-phenylenediamine nih.govVaries with metal ionSensors, Catalysis
Transition Metal Complexes with Thioamide Ligands asianpubs.orgSemiconducting behaviorElectronic Devices

Design of Material Platforms for Controlled Release (Focus on Material Science and Mechanisms, not Efficacy or Dosage)

The functional groups present in N-8-quinolinyl-1,2-benzenediamine make it an attractive component for the design of advanced material platforms for controlled release applications. The amine groups can be functionalized to attach therapeutic agents, while the quinoline moiety can interact with host materials or act as a trigger for release.

One promising approach involves the incorporation of N-8-quinolinyl-1,2-benzenediamine into porous materials, such as metal-organic frameworks (MOFs) or porous silica (B1680970) nanoparticles. The ligand could act as a functional strut within a MOF or be grafted onto the surface of a porous support. The release of a payload molecule could then be triggered by a change in pH, which would protonate the amine or quinoline nitrogens, altering their interaction with the host matrix and leading to the release of the encapsulated guest.

Furthermore, the ability of the quinoline group to chelate metal ions can be exploited in the design of stimuli-responsive systems. For instance, a material could be designed where a therapeutic agent is blocked by a metal complex of N-8-quinolinyl-1,2-benzenediamine. The introduction of a competing chelating agent or a change in redox potential could then displace the metal ion, leading to the release of the payload.

Material PlatformIncorporation of N-8-quinolinyl-1,2-benzenediaminePotential Release Mechanism
Porous Materials (e.g., MOFs, Porous Silica) nih.govAs a functional ligand or surface modifierpH-triggered release, Competitive displacement
Polymeric Nanoparticles mdpi.comSurface functionalizationEnzymatic cleavage, Environmental stimuli
Metal-Complex-Capped SystemsAs the capping agent via metal coordinationRedox or competitive ligand-triggered release

Future Directions and Emerging Research Avenues for N 8 Quinolinyl 1,2 Benzenediamine

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches

The future synthesis of N-8-quinolinyl-1,2-benzenediamine and its derivatives will likely pivot towards greener and more sustainable methodologies. nih.govijpsjournal.com Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. nih.gov Emerging research is anticipated to focus on the development of protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Catalyst-Free and Solvent-Free Reactions: Inspired by green chemistry principles, researchers are exploring catalyst-free and solvent-free conditions for the synthesis of related heterocyclic compounds, which could be adapted for N-8-quinolinyl-1,2-benzenediamine. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are promising avenues to accelerate reaction times and improve yields while adhering to green chemistry principles. nih.gov

Biocatalysis: The use of enzymes and whole-cell systems in organic synthesis offers high selectivity and mild reaction conditions. siena.eduresearchgate.net Future research may involve employing biocatalysts, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), for the synthesis and modification of the quinoline (B57606) core. researchgate.net This approach could lead to the enantioselective synthesis of chiral derivatives, which is crucial for various applications.

Table 1: Comparison of Synthetic Approaches

ApproachAdvantagesChallenges
Traditional Synthesis Well-established protocolsUse of hazardous reagents, harsh conditions, significant waste generation nih.gov
Green Chemistry Reduced environmental impact, use of renewable resources, improved energy efficiency nih.govijpsjournal.comresearchgate.netDevelopment of efficient and scalable protocols
Biocatalysis High selectivity, mild reaction conditions, potential for enantioselectivity siena.eduresearchgate.netEnzyme stability and substrate scope

Development of Multi-Functional and Smart Systems Based on N-8-quinolinyl-1,2-benzenediamine

The unique coordination properties of N-8-quinolinyl-1,2-benzenediamine make it an excellent candidate for the construction of multi-functional and smart materials. Its ability to form stable complexes with various metal ions can be harnessed to create materials with tunable optical, electronic, and magnetic properties.

Potential Applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ligand can be used as a building block for the synthesis of novel coordination polymers and MOFs. researchgate.net These materials could exhibit interesting properties such as luminescence, porosity, and catalytic activity, making them suitable for applications in gas storage, separation, and sensing. researchgate.net

Smart Sensors: The fluorescence of the quinoline moiety can be modulated by the binding of metal ions or other analytes. This property can be exploited to develop "turn-on" or "turn-off" fluorescent sensors for the selective detection of specific species. Research into analogous systems has demonstrated the potential for creating sensors for cations, anions, and even organic molecules. researchgate.net

Integration into Artificial Photosynthesis and Renewable Energy Technologies

Artificial photosynthesis aims to replicate the natural process of converting sunlight into chemical energy. researchgate.netnih.gov The development of efficient and robust catalysts and photosensitizers is a key challenge in this field. nih.gov N-8-quinolinyl-1,2-benzenediamine and its metal complexes could play a significant role in advancing these technologies.

Future Research Directions:

Photosensitizers: The quinoline core of the molecule possesses inherent photophysical properties that could be tailored for light-harvesting applications. By modifying the substituents on the quinoline and phenylenediamine rings, it may be possible to tune the absorption spectrum and excited-state properties to match the requirements of artificial photosynthetic systems.

Catalysts for Water Splitting and CO2 Reduction: Metal complexes of N-8-quinolinyl-1,2-benzenediamine could be investigated as catalysts for the key reactions in artificial photosynthesis, namely water oxidation and carbon dioxide reduction. The ligand's ability to stabilize different metal oxidation states is a crucial feature for catalytic activity. The development of such systems could contribute to the production of clean and renewable fuels like hydrogen. altenergymag.com

Advanced Catalyst Design for Challenging and Unprecedented Transformations

The versatility of N-8-quinolinyl-1,2-benzenediamine as a ligand allows for the design of novel metal complexes with unique catalytic activities. The combination of a "hard" nitrogen donor from the quinoline and "softer" nitrogen donors from the diamine bridge provides a unique electronic environment for the coordinated metal center.

Areas for Exploration:

Asymmetric Catalysis: The development of chiral versions of N-8-quinolinyl-1,2-benzenediamine could lead to new asymmetric catalysts for a variety of organic transformations. This is a critical area in the synthesis of pharmaceuticals and other fine chemicals.

Tandem and Cascade Reactions: The ligand could be designed to support multiple catalytic cycles in a single pot, enabling complex molecular transformations in a more efficient and atom-economical manner.

Activation of Small Molecules: Metal complexes of this ligand could be explored for the activation of small, inert molecules such as dinitrogen (N2) and methane (CH4), which remains a significant challenge in chemistry.

Expanding Sensing Capabilities to Complex Environmental and Biological Analytes

Building upon the inherent fluorescence of the quinoline moiety, future research will likely focus on developing sophisticated sensors for the detection of a wide range of analytes in complex matrices.

Prospective Sensing Targets:

Environmental Pollutants: Derivatives of N-8-quinolinyl-1,2-benzenediamine could be designed to selectively bind to and signal the presence of heavy metal ions (e.g., mercury, lead, cadmium) and organic pollutants in water and soil.

Biological Analytes: The development of biocompatible sensors based on this scaffold could enable the detection of important biological molecules such as amino acids, neurotransmitters, and disease biomarkers. This could have significant implications for medical diagnostics and bioimaging.

Data-Driven and Machine Learning Approaches for Ligand Design and Optimization

The integration of computational tools, including data-driven and machine learning approaches, is set to revolutionize the field of ligand design. These methods can accelerate the discovery of new ligands with optimized properties for specific applications.

Computational Strategies:

High-Throughput Virtual Screening: Computational models can be used to screen large virtual libraries of N-8-quinolinyl-1,2-benzenediamine derivatives to identify candidates with desired electronic and steric properties for catalysis or sensing.

Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of different derivatives with their observed activity, QSAR models can be developed to predict the performance of new, unsynthesized compounds.

De Novo Design: Generative machine learning models can be trained on existing ligand data to propose entirely new molecular structures based on the N-8-quinolinyl-1,2-benzenediamine scaffold with enhanced functionalities.

Interdisciplinary Research Synergies with Materials Science and Theoretical Chemistry

The full potential of N-8-quinolinyl-1,2-benzenediamine will be realized through synergistic collaborations between different scientific disciplines.

Collaborative Opportunities:

Materials Science: The incorporation of this compound and its metal complexes into polymers, nanoparticles, and other materials could lead to the development of novel functional materials with applications in electronics, photonics, and biomedicine.

Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of N-8-quinolinyl-1,2-benzenediamine and its complexes. nih.govresearchgate.net These theoretical studies can guide the rational design of new molecules with targeted properties and help in the interpretation of experimental results. The crystal structure of N-(8-Quinolyl)-o-phenylenediamine has been determined, providing a solid foundation for such theoretical investigations. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-substituted 1,2-benzenediamine derivatives, and how can they be adapted for N-8-quinolinyl substitution?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, substituted 1,2-benzenediamines are synthesized by reacting 1,2-benzenediamine (CAS 95-54-5) with electrophilic reagents under controlled conditions . To introduce the 8-quinolinyl group, a palladium-catalyzed Buchwald-Hartwig amination could be explored, leveraging protocols used for similar N-aryl derivatives (e.g., N-(4-chlorophenyl)-1,2-phenylenediamine, CAS 68817-71-0) . Optimize reaction parameters (solvent, temperature, catalyst loading) based on steric and electronic effects of the quinolinyl substituent.

Q. How should researchers characterize the purity and structure of N-8-quinolinyl-1,2-benzenediamine?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with unmodified 1,2-benzenediamine (C6_6H8_8N2_2, MW 108.14) and quinoline derivatives (e.g., 2-phenylquinoline compounds in ) to confirm substitution.
  • HRMS : Validate molecular weight (expected MW: ~285 g/mol for C15_{15}H12_{12}N3_3) with high-resolution mass spectrometry, as done for bromo- and iodo-substituted analogs .
  • HPLC : Monitor purity using reverse-phase chromatography, referencing methods for air-sensitive derivatives like 4-(tert-butyl)-o-phenylenediamine .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon), as recommended for thermally sensitive 1,2-benzenediamine derivatives . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, referencing protocols for analogs like 3,6-dichloro-1,2-benzenediamine .

Advanced Research Questions

Q. How do electronic effects of the 8-quinolinyl substituent influence the reactivity of 1,2-benzenediamine in coordination chemistry or catalysis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, comparing with derivatives like 4-bromo-1,2-benzenediamine (CAS 1575-37-7) . Experimentally, evaluate ligand behavior in metal complexes (e.g., Cu or Ru) using UV-Vis and cyclic voltammetry, as demonstrated for aminopyridoiminoquinone synthesis .

Q. What strategies can resolve contradictions in observed biological activity data for N-substituted 1,2-benzenediamine derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations in cellular assays (e.g., NF-κB inhibition studies for 4-methyl-N1-(3-phenylpropyl)-1,2-benzenediamine) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability, as applied in enzyme inhibition assays .
  • Structural Analog Comparison : Benchmark against derivatives like 4,5-dimethoxy-1,2-benzenediamine hydrochloride (CAS 88580-71-6) to isolate substituent-specific effects .

Q. How can researchers design experiments to probe the compound’s potential as a photosensitizer or fluorescent probe?

  • Methodological Answer :

  • Photophysical Studies : Measure absorption/emission spectra in solvents of varying polarity, referencing benzoxadiazole-tagged quaternary ammonium compounds .
  • Quenching Assays : Test interactions with biomolecules (e.g., DNA) via fluorescence quenching, adapting methods from marine alkaloid-derived pentacyclic structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.